ARN14974 Exhibits 6-Fold Lower Enzymatic Potency but Distinct Pharmacological Profile Versus ARN14988
In direct enzymatic inhibition assays using recombinant human acid ceramidase, ARN14974 (IC50 = 79 nM) exhibits approximately 6-fold lower potency than its structural analog ARN14988 (IC50 = 12.8 nM) [1]. However, this difference in isolated enzyme potency does not predict functional equivalence in cellular or in vivo contexts. ARN14974 retains a distinct substitution pattern on the benzoxazolone core scaffold that confers differentiated physicochemical properties and tissue distribution characteristics relative to ARN14988 [2]. Procurement decisions between these two compounds should be driven by the specific experimental question: ARN14988 offers superior enzymatic potency for biochemical assays requiring maximal target engagement, while ARN14974 provides a balanced profile for studies requiring systemic activity assessment.
| Evidence Dimension | Recombinant human acid ceramidase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 79 nM |
| Comparator Or Baseline | ARN14988: IC50 = 12.8 nM |
| Quantified Difference | ARN14988 is 6.2-fold more potent than ARN14974 in recombinant enzyme assays |
| Conditions | Recombinant human acid ceramidase (ASAH1) enzymatic assay; in vitro biochemical system |
Why This Matters
Researchers must select between higher-potency ARN14988 for biochemical target engagement studies and ARN14974 when systemic in vivo profiling or broader pharmacological characterization is required.
- [1] Pizzirani D, Bach A, Realini N, et al. Benzoxazolone carboxamides: potent and systemically active inhibitors of intracellular acid ceramidase. Angewandte Chemie International Edition. 2015;54(2):485-489. Table 1: IC50 values for ARN14974 (79 nM) and ARN14988 (12.8 nM). View Source
- [2] Bach A, Pizzirani D, Realini N, et al. Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry. 2016;59(1):338-350. View Source
